tert-Butanol

Catalog No.
S577047
CAS No.
75-65-0
M.F
C4H10O
C4H10O
(CH3)3COH
M. Wt
74.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butanol

CAS Number

75-65-0

Product Name

tert-Butanol

IUPAC Name

2-methylpropan-2-ol

Molecular Formula

C4H10O
C4H10O
(CH3)3COH

Molecular Weight

74.12 g/mol

InChI

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3

InChI Key

DKGAVHZHDRPRBM-UHFFFAOYSA-N

SMILES

CC(C)(C)O

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
In water, 1X10+6 mg/L at 25 °C /Miscible/
Miscible with ethanol, ethyl ether; soluble in chloroform
1000 mg/mL at 25 °C
Solubility in water: miscible
Miscible

Synonyms

Alcohol, tert-Butyl, Alcohol, tertiary-Butyl, t Butanol, t-Butanol, tert Butanol, tert Butyl Alcohol, tert-Butanol, tert-Butyl Alcohol, tertiary Butyl Alcohol, tertiary-Butyl Alcohol

Canonical SMILES

CC(C)(C)O

Groundwater Contamination Study

Scientific Field: Environmental Science

Application Summary: Tert-Butanol has been used in studies to evaluate its impact on groundwater, particularly in relation to contamination from leaking underground storage tanks .

Methods of Application: The study involved the evaluation of groundwater contamination due to the release of petroleum containing tert-Butanol from leaking underground storage tanks since the 1980s .

Results: The study found that tert-Butanol poses significant health hazards and should have a maximum contaminant level established. It also suggested that the California Water Resources Control Board’s “Low Threat Closure Policy” should consider tert-Butanol contamination in their closure review .

Biopharmaceutical Formulations

Scientific Field: Biopharmaceuticals

Application Summary: Tert-Butanol is used in the formulation of biopharmaceuticals .

Chemical Synthesis

Scientific Field: Chemistry

Application Summary: Tert-Butanol is used in routine chemical synthesis .

Nitration Reactions

Scientific Field: Organic Chemistry

Application Summary: Tert-Butyl Nitrite (TBN), which can be derived from tert-Butanol, is used in nitration reactions of alkane, alkene, alkyne, and aromatic compounds .

Methods of Application: The specific methods of application in this context involve using TBN as a source of oxygen and nitrogen .

Collaborative Purification of Tert-Butanol and N2O

Application Summary: Tert-Butanol and N2O were simultaneously treated harmlessly in the end treatment process of caprolactam exhaust emission .

Methods of Application: The study was carried out based on zeolite catalysts. A series of molecular sieves, including FER, MOR, ZSM-5, Y, and BEA, were selected as the catalyst objects, and the 1.5% wt Fe and Co were, respectively, loaded on the zeolite catalysts via the impregnation method .

Results: It was found that the catalytic performance of BEA was the best among the molecular sieves. Comparing the catalytic performance of Fe-BEA under different load gradients (0.25~2%), it was found that 1.5% Fe-BEA possessed the best catalytic activity .

Oxidation of 5-Hydroxymethylfurfural

Application Summary: Tert-Butanol can be used as a solvent in the oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid using Cu-MnO2 as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant .

Mechanistic Investigation of Tert-Butanol’s Impact on Biopharmaceutical Formulations

Application Summary: Tert-Butanol’s impact on biopharmaceutical formulations was investigated .

tert-Butyl alcohol, also known as 2-methyl-2-propanol or t-BuOH, is the simplest tertiary alcohol []. It has the chemical formula (CH₃)₃COH. Unlike other butanol isomers (1-butanol, 2-butanol, and isobutanol), the hydroxyl group (OH) in tert-butanol is bonded to a central carbon atom with three methyl groups attached to it []. tert-Butanol is a naturally occurring compound found in fruits like guava []. Due to its unique properties, tert-butanol has significant applications in various scientific research fields, including organic chemistry, biochemistry, and material science [, ].


Molecular Structure Analysis

The key feature of tert-butanol's structure is the presence of a tertiary alcohol group. The central carbon atom is bonded to three methyl groups, hindering rotation around the C-OH bond. This steric hindrance influences the reactivity and solubility of the molecule compared to primary or secondary alcohols []. Additionally, the three bulky methyl groups create a relatively spherical shape, affecting how tert-butanol interacts with other molecules [].


Chemical Reactions Analysis

tert-Butanol can undergo various chemical reactions due to the presence of the hydroxyl group. Here are some relevant reactions:

  • Dehydration: tert-Butanol can be dehydrated to form isobutylene (C₄H₈) in the presence of an acid catalyst []. This reaction is often used in industrial settings to produce isobutylene, a key starting material for various polymers [].
(CH₃)₃COH -> CH₃CH=C(CH₃)₂ + H₂O (Eq. 1) []
  • Esterification: tert-Butanol can react with carboxylic acids to form esters. These esters can be used as solvents, flavors, or fragrances [].
(CH₃)₃COH + RCOOH -> (CH₃)₃COOCOR + H₂O (Eq. 2) []
  • Oxidation: tert-Butanol can be oxidized to form acetone ((CH₃)₂CO) under specific conditions. This reaction is less common but can be used in organic synthesis.

Note

Due to the steric hindrance around the hydroxyl group, tert-butanol generally reacts slower than primary or secondary alcohols in substitution reactions.


Physical And Chemical Properties Analysis

  • Melting point: 25-26 °C [].
  • Boiling point: 82 °C (179.6 °F) [].
  • Density: 781 kg/m³ [].
  • Solubility: Miscible with water, ethanol, and diethyl ether [].
  • Appearance: Colorless solid or liquid with a camphor-like odor [, ].
  • Flammability: Flammable liquid with a flash point of 11 °C (52 °F) [].
  • Toxicity: LD50 (oral, rat) = 3500 mg/kg [].
  • Flammability: Flash point = 11 °C (52 °F) [].
  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a respirator should be worn when handling tert-butanol.
And laboratory settings.
  • Chemical Intermediate: Tert-butanol is crucial for producing methyl tert-butyl ether and ethyl tert-butyl ether through reactions with methanol and ethanol, respectively.
  • Fuel Additive: It acts as an octane booster and oxygenate in gasoline formulations.
  • Denaturant: It is used in the denaturation of ethanol for industrial applications .
  • Tert-Butanol can be synthesized through several methods:

    • Hydration of Isobutylene: This is the most common method, where isobutylene reacts with water in the presence of concentrated sulfuric acid:
      C4H8+H2O CH3)3COH\text{C}_4\text{H}_8+\text{H}_2\text{O}\rightarrow \text{ CH}_3)_3\text{COH}
    • Grignard Reaction: Another method involves the reaction between acetone and methylmagnesium chloride.
    • Catalytic Hydration: Tert-butanol can also be produced via catalytic hydration of isobutylene using various catalysts .

    Tert-Butanol exhibits specific interactions that are important for safety and handling:

    • It reacts violently with strong oxidizing agents such as perchlorates and permanganates.
    • Contact with strong mineral acids can lead to the production of flammable gases like isobutylene.
    • Tert-butanol should be stored away from strong bases and certain metal compounds due to potential hazardous reactions .

    Tert-butanol shares similarities with other butanol isomers but has distinct properties that set it apart. Here are some comparable compounds:

    CompoundStructureCharacteristics
    1-ButanolCH₃(CH₂)₃OHPrimary alcohol; more reactive than tert-butanol
    Isobutanol(CH₃)₂CHOHSecondary alcohol; less stable than tert-butanol
    Butan-2-olCH₃CH(OH)CH₂CH₃Secondary alcohol; similar reactivity profile

    Uniqueness of Tert-Butanol:
    Tert-butanol's unique tertiary structure makes it less reactive towards oxidation compared to its primary and secondary counterparts. Its significant role as a solvent and chemical intermediate further distinguishes it within the butanol family .

    Physical Description

    Tert-butyl alcohol is a colorless oily liquid with a sharp alcohol odor. Floats and mixes with water. Produces irritating vapor. Freezing point is 78 °F. (USCG, 1999)
    Liquid; Pellets or Large Crystals, Liquid; Other Solid
    Colorless solid or liquid (above 78 degrees F) with a camphor-like odor; Note: Often used in aqueous solutions; [NIOSH]
    Solid
    COLOURLESS LIQUID OR CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
    Colorless solid or liquid (above 77 °F) with a camphor-like odor.
    Colorless solid or liquid (above 77 °F) with a camphor-like odor. [Note: Often used in aqueous solutions.]

    Color/Form

    A colorless liquid, which forms rhombic crystals melting at 25 to 25.5 °C
    Colorless liquid or rhombic prisms or plates
    Crystals
    Colorless liquid or solid (above 77 °F) [Note: Often used in aqueous solutions].

    XLogP3

    0.5

    Hydrogen Bond Acceptor Count

    1

    Hydrogen Bond Donor Count

    1

    Exact Mass

    74.073164938 g/mol

    Monoisotopic Mass

    74.073164938 g/mol

    Boiling Point

    180 °F at 760 mmHg (NTP, 1992)
    82.3 °C
    82.40 °C. @ 760.00 mm Hg
    83 °C
    180 °F

    Flash Point

    52 °F (NTP, 1992)
    11 °C
    52 °F (11 °C) (Closed cup)
    11 °C c.c.
    52 °F

    Heavy Atom Count

    5

    Vapor Density

    2.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
    2.55 (Air = 1)
    Relative vapor density (air = 1): 2.6
    2.55

    Density

    0.78 at 78.8 °F (USCG, 1999) - Less dense than water; will float
    0.7886 g/cu cm at 20 °C
    Relative density (water = 1): 0.8
    0.78 at 78.8 °F
    0.79 (Solid)

    LogP

    0.35 (LogP)
    0.35
    log Kow = 0.35
    0.3

    Odor

    Camphor-like odor

    Odor Threshold

    Odor Threshold Low: 3.3 [mmHg]
    Odor Threshold High: 957.0 [mmHg]
    Detection odor threshold from AIHA (mean = 960 ppm)
    Odor threshold 219 mg/cu m (odor low) 219 mg/cu m (odor high)

    Decomposition

    Toxic gases & vapors (e.g., carbon monoxide & isobutylene) may be released in a fire involving tert-butyl alcohol.

    Melting Point

    77.9 °F (NTP, 1992)
    25.81 °C
    25.4 °C
    25 °C
    78 °F

    UNII

    MD83SFE959

    GHS Hazard Statements

    H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
    H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
    H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation]

    Vapor Pressure

    31 mmHg at 68 °F ; 42 mmHg at 77 °F; 56 mmHg at 86 °F (NTP, 1992)
    40.7 [mmHg]
    40.7 mm Hg at 25 °C
    Vapor pressure, kPa at 20 °C: 4.1
    42 mmHg at 77 °F
    (77 °F): 42 mmHg

    Pictograms

    Flammable Irritant

    Flammable;Irritant

    Other CAS

    75-65-0
    53001-22-2

    Absorption Distribution and Excretion

    /Researchers/ found that t-butyl alcohol is eliminated slowly from the blood of rats. t-Butyl alcohol was dissolved in water and a dose of 25 mmol/kg was administered by gastric intubation to female Wistar rats (number unspecified). The t-butyl alcohol blood concentration at 2 hr was 13.24 mM, at 5 hr it was 12.57 mM, and at 20 hr it was 11.35 mM.
    The purpose of this study was to fully characterize the pharmacokinetics of tertiary butyl alcohol in male and female F-344 rats following intravenous administration of 37.5, 75, 150 and 300 mg/kg TBA. TBA was observed to undergo a rapid distribution phase followed by a slower elimination phase. The steady-state volume of distribution for TBA was roughly 4.5 times greater than total body water, and the clearance was lower than the estimated glomerular filtration rate. The elimination of TBA appears to saturate at higher doses, as evidenced by a disproportional increase in area under the concentration-time curve and decreased rate of clearance.
    In animals, tert-butanol is absorbed through the lungs and gastrointestinal tract ... .
    t-Butyl alcohol moves rapidly from the blood into the tissues. Eleven male Sprague-Dawley rats were cannulated and intravenously given 350 mg/kg (14)C-t-butyl alcohol. At numerous times following injection, blood samples were withdrawn and the samples measured for radioactivity. There were two phases in the elimination of (14)C-t-butyl alcohol from the blood. The first was a rapid phase, which probably represented the distribution of (14)C-t-butyl alcohol from the blood to other body tissues. The second represented a first-order elimination of radioactivity from the blood with a half-life of approximately 8 hr, indicating that (14)C-t-butyl alcohol was being eliminated primarily as metabolic product(s).
    For more Absorption, Distribution and Excretion (Complete) data for T-BUTYL ALCOHOL (9 total), please visit the HSDB record page.

    Metabolism Metabolites

    /Researchers/ administered 12 mmol of t-butyl alcohol by stomach tube to three chinchilla rabbits. t-Butyl alcohol was conjugated to a large extent with glucuronic acid, and glucuronides were readily isolated from the rabbit urine; as a percentage of dose, the average extra glucuronic acid excreted over 24 hr was 24.4%. The researchers suggested that volatile alcohols might also be eliminated to some extent in an unchanged state by the lungs. No aldehydes or ketones were detected in the expired air of a rabbit given 6 mL t-butyl alcohol (route unspecified).
    t-Butyl alcohol is not a substrate for alcohol dehydrogenase or for the peroxidative activity of catalase, therefore, it is used frequently as an example of a non-metabolizable alcohol. tert-Butyl alcohol is a scavenger of the hydroxyl radical and can be oxidized to formaldehyde and acetone from four different systems; (a) iron catalyzed oxidation of ascorbic acid (b) hydrogen peroxide and iron (c) coupled oxidation of xanthine oxidase, an enzymatic bound system (d) NADPH-dependent microsomal electron transfer, a membrane bound system. Because of its special biochemical properties, t-butyl alcohol may be a valuable probe for the detection of hydroxyl radicals in intact cells and in vivo.
    In vitro reactions with liver microsomes of mice produced tert-butanol from isobutane.
    Male Wistar rats exposed to 50, 100, or 300 ppm methyl tertiary-butyl ether vapor ... showed ... blood concns of tert-butanol which were dose dependent indicating metabolic breakdown of the ether in vivo.
    For more Metabolism/Metabolites (Complete) data for T-BUTYL ALCOHOL (6 total), please visit the HSDB record page.
    Tert-butanol has known human metabolites that include Tert-butyl hydrogen sulfate and (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[(2-methylpropan-2-yl)oxy]oxane-2-carboxylic acid.
    Tert-butanol is a known human metabolite of tert-butyl methyl ether and tert-butyl ethyl ether (ETBE).

    Wikipedia

    t-butyl alcohol
    Tert-Butyl_alcohol

    Biological Half Life

    In Long-Evans rats treated with tert-butanol (1 g/kg body weight, route not specified), the rate of disappearance of tert- butanol from the blood was apparently of first order with a half life of 9.1 hr.
    Two Sprague-Dawley rats were given 1500 mg/kg (14)C-t-butyl alchol by oral gavage. Their blood was sampled at various times following the dosage. ... There was a half-life of 9 hr similar to that seen following intravenous dosing with 350 mg/kg (14)C-t-butyl alchol.
    In mice, after a single ip injection of 8.1 mmol tert-butanol/kg body weight, initial blood levels of 8 mmol took 8-9 hr for elimination (blood- tert-butanol half-life was approximately 5 hr). However, after 3 days, inhalation at a vapor concentration to give levels of 8 mmol/L blood, tert-butanol disappeared within 3 hr of removal of mice from the inhalation chamber (half-life of tert- butanol in blood was approximately 1.5 hr).

    Use Classification

    Food additives -> Flavoring Agents
    Fragrance Ingredients
    Hazard Classes and Categories -> Flammable - 3rd degree
    Cosmetics -> Denaturant; Solvent

    Methods of Manufacturing

    ... 2-Methyl-2-propanol can be obtained by the acid-catalyzed addition of water to ... 2-methylpropene ... The water adds at the double bond in accordance with the Markovnikov rule. The difference in olefin reactivity can be used for the selective manufacture of ... 2-methyl-2-propanol from technical C4-fractions where the ... alcohol /is/ prepared in turn and isolated.
    2-Methyl-2-propanol is formed during the manufacture of propylene oxide from 2-methylpropane in an amount of about 1.2 /ton/ ... per ton of propylene oxide.
    2-Methyl-2-propanol is obtained as a byproduct ... /during/ the splitting of methyl tert-butyl ether to highly pure 2-methylpropene or 2-methyl-2-propanol. Similarly, the methyl tert-butyl ether synthesis with slight traces of water in the feedstock (methanol and C4-olefins) produces 2-methyl-2-propanol as a byproduct.
    Hydration, in the presence of sulfuric acid, of 1-butene and isobutylene, leads to the production of 2-butanol and tert-butyl alcohol. tert-Butanol is also produced as a by-product from the isobutane oxidation process for manufacture of propylene oxide.
    For more Methods of Manufacturing (Complete) data for T-BUTYL ALCOHOL (7 total), please visit the HSDB record page.

    General Manufacturing Information

    Plastics Product Manufacturing
    Wholesale and Retail Trade
    Not Known or Reasonably Ascertainable
    Paint and Coating Manufacturing
    All Other Basic Organic Chemical Manufacturing
    Other (requires additional information)
    Petrochemical Manufacturing
    All Other Chemical Product and Preparation Manufacturing
    Petroleum Refineries
    Oil and Gas Drilling, Extraction, and Support activities
    Plastics Material and Resin Manufacturing
    2-Propanol, 2-methyl-: ACTIVE

    Analytic Laboratory Methods

    Method: NIOSH 1400, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: tert-butyl alcohol; Matrix: air; Detection Limit: 0.01 mg/sample.
    Method: EPA-OGWDW/TSC 524.3; Procedure: gas chromatography/mass spectrometry; Analyte: t-butyl alcohol; Matrix: finished drinking waters; Detection Limit: 0.046 ug/L.
    Method: EPA-RCA 5030C; Procedure: purge and trap; Analyte: t-butyl alcohol; Matrix: water; Detection Limit: not provided.
    Method: EPA-RCA 8015C; Procedure: gas chromatography with flame ionization detector; Analyte: t-butyl alcohol; Matrix: surface water, ground water, and solid matrices; Detection Limit: 7 ug/L.
    For more Analytic Laboratory Methods (Complete) data for T-BUTYL ALCOHOL (7 total), please visit the HSDB record page.

    Clinical Laboratory Methods

    Tert-butanol can be separated from biological liq after injection onto packed gas-chromatographic columns ... separated volatile component may be identified by its gas-chromatographic retention time & quantitated by means of gas chromatograph detector response. Tert-butanol has a relative retention time of 1.40 min (ethanol= 1.9 min).

    Storage Conditions

    Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

    Interactions

    Tertiary butyl alcohol and trichloroacetic acid are known to be contaminants in drinking water. In order to evaluate the interactive toxicity of t-butyl alcohol with trichloroacetic acid, young male Wistar rats were dosed through water at a dose level of t-butyl alcohol (TBA)-0.5% (v/v), trichloroacetic acid (TCA)-25 ppm and a combined dose of TBA + TCA (0.5% v/v TBA-25 ppm TCA) for a period of 10 weeks ad libitum and were maintained on normal diet. The control animals received plain water and normal diet. The liver and kidney histology was undertaken to see whether subtoxic administration of TBA and TCA individually as well as combined administration for a period of 10 weeks would bring about any histological alterations. It was observed that TBA, TCA and TBA + TCA caused histological alterations in the liver such as centrilobular necrosis, vacuolation in hepatocytes and loss of hepatic architecture. TBA and TBA + TCA caused periportal proliferation and lymphocytic infiltration. Hypertrophy of hepatocytes in the periportal area was a characteristic feature in the liver of TCA treated rats. Moreover, in the histology of the kidney, in the three treated groups, degeneration of renal tubules, with syncitial arrangements of the nucleus of renal tubular epithelial cells was evident. In addition to this, degeneration of the basement membrane of the Bowmans capsule, diffused glomeruli and vacuolation of glomeruli was also evident in the three treated rat kidneys. Renal tubular proliferation in certain areas was also evident in certain areas of the kidney in TCA treated rats. The results indicate that, TBA and TCA do bring about alterations in histology of liver and kidney, but on combined administration, do not show enhanced toxicity in the form of increased hepatic and renal injury.

    Stability Shelf Life

    Heat /contributes to instability/

    Dates

    Modify: 2023-08-15

    Computational investigations on kinetics of reaction between t-butanol and OH radical and ozone formation potential

    Shemphang Hynniewta, Makroni Lily, Asit K Chandra
    PMID: 34391199   DOI: 10.1016/j.jmgm.2021.108002

    Abstract

    The kinetics of the gas-phase atmospheric reaction of t-butanol with OH radicals is computationally studied using the CCSD(T)/aug-cc-pVTZ//M06-2X/6-311++G(d,p) level of calculation. The rate coefficients are evaluated for a wide temperature range of 250-1200 K and the calculated rate coefficient value of 0.83×10
    cm
    molecule
    s
    at 298K is in close agreement with experimental results. The H-abstraction from the -CH
    group is predicted to be the main reaction channel. A weak negative temperature dependence of rate coefficient is observed in 250-300 K. The study also highlighted the possibility of re-generation of OH radicals at higher temperature. The ozone formation potential of t-butanol in the troposphere has also been estimated and discussed.


    Immobilized laccase on zinc oxide nanoarray for catalytic degradation of tertiary butyl alcohol

    Jantiya Isanapong, Peerapong Pornwongthong
    PMID: 33482503   DOI: 10.1016/j.jhazmat.2021.125104

    Abstract

    Laccase is an effective biocatalyst in bioremediation process; however, the application of the enzyme is limited due to its cost, recovery, and stability. In this study, we developed, characterized and evaluated the efficiency of immobilized laccase on zinc oxide nanostructure to catalyze biodegradation of TBA in comparison to the suspended enzyme. The results showed that both immobilized and suspended laccase were capable of catalyzing TBA biodegradation; however, the efficiency of the immobilized laccase on TBA removal was higher than that of the suspended enzyme. The repeatability testing revealed the potential of the immobilized laccase for repeatedly catalyzing TBA biodegradation with storage capacity. While the V
    of immobilized enzyme was higher than suspended laccase (2.25 ± 0.542 mg TBA/h∙U vs. 1.47 ± 0.185 mg TBA/h∙U), the k
    of the immobilized enzyme was higher than the suspended laccase (67.9 ± 20.5 mg TBA/L vs. 33.5 ± 7.10 mg TBA/L). This suggests that the immobilized laccase is better in TBA removal, but has lower affinity with TBA than the suspended enzyme. Thus, immobilization of the enzyme can be applied to increase the efficiency and minimize the use of laccase for TBA remediation.


    Does

    Zhenwei Gao, Dandan Zhang, Young-Shin Jun
    PMID: 34292702   DOI: 10.1021/acs.est.1c01578

    Abstract

    The hydroxyl radical,
    OH, is one of the most reactive free radicals and plays significant roles in the oxidative degradation of organic pollutants and the electron transfer of inorganic ions in natural and engineered environmental processes. To quantitatively determine the contribution of
    OH to oxidative reactions, a specific scavenger, such as
    -butyl alcohol (TBA), is usually added to eliminate
    OH effects. Although TBA is commonly assumed to transform
    OH into oxidatively inert products, this study demonstrates that utilizing TBA as an
    OH scavenger generates the secondary peroxyl radical (ROO
    ), influencing the oxidation of transition metals, such as Mn. Although ROO
    is less reactive than
    OH, it has an extended half-life and a longer diffusion distance that enables more redox reactions, such as the oxidation of Mn
    (aq) to Mn
    oxide solids. In addition to promoting Mn
    (aq) oxidation kinetics, TBA can also affect the crystalline phases, oxidation states, and morphologies of Mn oxide solids. Thus, the oxidative roles of
    OH in aqueous redox reactions cannot be examined simply by adding TBA: the effects of secondary ROO
    must also be considered. This study urges a closer look at the potential formation of secondary radicals during scavenged oxidative reactions in environmental systems.


    Perfluoro-

    Tingjuan Wu, Anfeng Li, Kexin Chen, Xingxing Peng, Jing Zhang, Mou Jiang, Shizhen Chen, Xing Zheng, Xin Zhou, Zhong-Xing Jiang
    PMID: 34286714   DOI: 10.1039/d1cc02133h

    Abstract

    As a versatile quantification and tracking technology, 19F magnetic resonance imaging (19F MRI) provides quantitative "hot-spot" images without ionizing radiation, tissue depth limit, and background interference. However, the lack of suitable imaging agents severely hampers its clinical application. First, because the 19F signals are solely originated from imaging agents, the relatively low sensitivity of MRI technology requires high local 19F concentrations to generate images, which are often beyond the reach of many 19F MRI agents. Second, the peculiar physicochemical properties of many fluorinated compounds usually lead to low 19F signal intensity, tedious formulation, severe organ retention, etc. Therefore, the development of 19F MRI agents with high sensitivity and with suitable physicochemical and biological properties is of great importance. To this end, perfluoro-tert-butanol (PFTB), containing nine equivalent 19F and a modifiable hydroxyl group, has outperformed most perfluorocarbons as a valuable building block for high performance 19F MRI agents. Herein, we summarize the development and application of PFTB-based 19F MRI agents and analyze the strategies to improve their sensitivity and physicochemical and biological properties. In the context of PFC-based 19F MRI agents, we also discuss the challenges and prospects of PFTB-based 19F MRI agents.


    Improvement of biodiesel production from palm oil by co-immobilization of Thermomyces lanuginosa lipase and Candida antarctica lipase B: Optimization using response surface methodology

    Mansour Shahedi, Zohreh Habibi, Maryam Yousefi, Jesper Brask, Mehdi Mohammadi
    PMID: 33383081   DOI: 10.1016/j.ijbiomac.2020.12.181

    Abstract

    Candida antarctica lipase B (CALB) and Thermomyces lanuginose lipase (TLL) were co-immobilized on epoxy functionalized silica gel via an isocyanide-based multicomponent reaction. The immobilization process was carried out in water (pH 7) at 25 °C, rapidly (3 h) resulting in high immobilization yields (100%) with a loading of 10 mg enzyme/g support. The immobilized preparations were used to produce biodiesel by transesterification of palm oil. In an optimization study, response surface methodology (RSM) and central composite rotatable design (CCRD) methods were used to study the effect of five independent factors including temperature, methanol to oil ratio, t-butanol concentration and CALB:TLL ratio on the yield of biodiesel production. The optimum combinations for the reaction were CALB:TLL ratio (2.1:1), t-butanol (45 wt%), temperature (47 °C), methanol: oil ratio (2.3). This resulted in a FAME yield of 94%, very close to the predicted value of 98%.


    Insight into Morphology Change of Chitin Microspheres using Tertiary Butyl Alcohol/H

    Daofa Ying, Zhenggang Wang, Yiran Zheng, Jie Cai, Lina Zhang
    PMID: 33205586   DOI: 10.1002/marc.202000502

    Abstract

    The morphology of materials usually plays a significant role in their applications; the mechanical properties of the materials and characteristics such as specific surface area, surface energy, adsorbability, and wettability are dependent on the morphology. This study is focused on studying the effects of different tertiary butyl alcohol (TBA) aqueous solutions on the freeze-dried morphologies of chitin microspheres (CMs). By constructing a TBA/H
    O phase diagram, the underlying mechanisms of morphology change are explored. It is found that by freeze drying the CMs with 20 and 100 wt% TBA, a fine nanofiber weaved pore structure can be obtained. Away from these two ratios, the nanofibers are oppressed by the large crystals formed during the precool process or bind together due to the existence of water in the secondary drying stage, poor morphology and pore characteristics appearing. Moreover, the 20 wt% TBA freeze-drying route is conducive to split the CMs and other polysaccharide (PS) microspheres. The split method is also helpful for exploring the internal structure of the microspheres. Therefore, this study makes it possible to simplify the morphology control of CMs, which helps in the characterization of porous PS-based microspheres.


    Effect of tert-alcohol functional imidazolium salts on oligomerization and fibrillization of amyloid β (1-42) peptide

    Madhukar S Said, Govinda R Navale, Ashok Yadav, Nilesh Khonde, Sandip S Shinde, Anjali Jha
    PMID: 32987324   DOI: 10.1016/j.bpc.2020.106480

    Abstract

    Imidazolium based IL's has gained vast interest in developing biological applications. Oligomerization and fibrillization of amyloid β (1-42) peptide are mainly responsible for the extra-neuronal deposition of amyloid fibrils in neurodegenerative disorders like Alzheimer's disease (AD). Here, we report an effect of tert-BuOH-functional imidazolium ILs on oligomerization and fibrillization of amyloid β (1-42) Peptide in vitro. In this study, a series of these [alkyl-
    OHim][OMs] ILs with methyl sulphonate counter anion by varying alkyl chains were used. Among the seven protic ILs, four showed strong binding and inhibition activity for the formation of amyloid β (1-42) aggregation by using Thioflavin T fluorescence binding assay. The secondary structural analysis of the peptide, pre-incubated with active ILs shows the loss of ordered β-sheet amyloid structure. The longer alkyl chain ILs showed that an increased in amyloid binding and hence an inhibition effect on amyloid aggregation was enhanced. Thus, we propose that ILs could be presented as potential candidates for therapeutic intervention against Alzheimer's disease (AD).


    Esterification of Fructose-oleic Acid by tert-Butanol/Dimethyl Sulfoxide and by 2-Methyl-2-butanol/Dimethyl Sulfoxide

    Serap Çetinkaya, Ali Fazıl Yenidünya, Faika Başoğlu, Zübeyda Akın Polat, Sümeyra Savaş
    PMID: 32908100   DOI: 10.5650/jos.ess20142

    Abstract

    In this study two different strategy were followed to obtain a D-fructose-oleic acid ester. One of the strategies has been well established enzymatic synthesis of an ester bond. The other strategy excluded the biocatalyst and only used a mixture of two organic solvents as the reaction media, 2-methyl-2-butanol / dimethyl sulfoxide or tert-butanol / dimethyl sulfoxide for the production of D-fructose-oleic acid ester. Ester products obtained were characterised by using FT-IR, NMR, by MS. Product yield was also assessed by HPLC. Results of structural analyses and yield measurement indicated that two approaches produced almost identical ester products.


    Synthesis of Ribose - Oleic Acid Esters in the Presence- and Absence of Candida antarctica Lipase B

    Serap Çetinkaya, Ali Fazıl Yenidünya, Faika Başoğlu, Kamuran Saraç
    PMID: 32641616   DOI: 10.5650/jos.ess20086

    Abstract

    D-ribose-oleic acid esters were produced with or without a biocatalyst, using in the same organic media, dimethyl sulfoxide (DMSO): tert-butanol (TBU) or 2-methyl-2-butanol (2M2B). The yield of the ester product was above 90% in both of the reactions. The biocatalyst used was lipase B of Candida antarctica. Molecular characterization was performed by using all the analytical methods available: IR,
    H-NMR and
    C-NMR, HSQC, and ESI-MS.


    Jayesh Sonje, Seema Thakral, Raj Suryanarayanan
    PMID: 32633520   DOI: 10.1021/acs.molpharmaceut.0c00492

    Abstract

    The effect of tertiary butyl alcohol (TBA) as a cosolvent on the phase behavior of mannitol in frozen and freeze-dried systems was characterized using differential scanning calorimetry (DSC) and X-ray diffractometry (XRD; laboratory and synchrotron sources). Solutions of mannitol (2 and 5% w/w) in TBA-water systems of different compositions (5 to 30% w/w TBA) were characterized, both during cooling and warming using DSC and XRD. At and below the TBA-water eutectic composition (22.5% w/w TBA), mannitol crystallization was completely inhibited in the frozen state, while it crystallized as anhydrous δ-mannitol in the final lyophile. The presence of mannitol did not affect the phase behavior of TBA. The ability of mannitol to serve as a cryoprotectant in frozen solutions, and as a bulking agent in final lyophile was evaluated using human serum albumin (HSA) as a model protein. When HSA in a TBA (5% w/w)-water solution containing mannitol (2% w/w) was freeze-thawed or freeze-dried, there was no evidence of HSA aggregation. Thus, when TBA was used as a cosolvent, mannitol exhibited dual functionality, serving as a cryoprotectant in frozen solutions and as a bulking agent in the final lyophile.


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